2-(3,3-Dimethylbutyl)-1,3-benzothiazole

Lipophilicity Drug-likeness Membrane permeability

2-(3,3-Dimethylbutyl)-1,3-benzothiazole (CAS 481697-67-0) is a C2-alkyl-substituted benzothiazole derivative with molecular formula C₁₃H₁₇NS and molecular weight 219.35 g·mol⁻¹. The compound features a 3,3-dimethylbutyl side chain at the 2-position of the benzothiazole core, yielding a branched, neopentyl-type alkyl motif distinct from the more common linear C2-alkylbenzothiazole congeners.

Molecular Formula C13H17NS
Molecular Weight 219.35 g/mol
CAS No. 481697-67-0
Cat. No. B13959172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Dimethylbutyl)-1,3-benzothiazole
CAS481697-67-0
Molecular FormulaC13H17NS
Molecular Weight219.35 g/mol
Structural Identifiers
SMILESCC(C)(C)CCC1=NC2=CC=CC=C2S1
InChIInChI=1S/C13H17NS/c1-13(2,3)9-8-12-14-10-6-4-5-7-11(10)15-12/h4-7H,8-9H2,1-3H3
InChIKeyYTCXMUUSVVJEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,3-Dimethylbutyl)-1,3-benzothiazole (CAS 481697-67-0) Procurement-Grade Identity and Physicochemical Baseline


2-(3,3-Dimethylbutyl)-1,3-benzothiazole (CAS 481697-67-0) is a C2-alkyl-substituted benzothiazole derivative with molecular formula C₁₃H₁₇NS and molecular weight 219.35 g·mol⁻¹ . The compound features a 3,3-dimethylbutyl side chain at the 2-position of the benzothiazole core, yielding a branched, neopentyl-type alkyl motif distinct from the more common linear C2-alkylbenzothiazole congeners. Its computed LogP of 4.275 and topological polar surface area (tPSA) of 41.13 Ų place it within drug-like physicochemical space and differentiate it from shorter-chain or linear-chain analogs . The compound is registered in the EPA Substance Registry System and is referenced in patents directed toward MAPK-pathway modulation .

Branched C2-neopentyl benzothiazole — architecture distinct from linear 2-alkyl congeners
Drug-like physicochemical space — computed LogP and tPSA support membrane permeability research
Reported in MAPK patent literature — cited as a phosphorylation inhibitor class, supporting pathway probe studies

Why 2-(3,3-Dimethylbutyl)-1,3-benzothiazole Cannot Be Casually Replaced by Common 2-Alkylbenzothiazole Analogs


Systematic structure–activity relationship (SAR) studies on 2-alkylbenzothiazoles have established that alkyl chain length, branching, and lipophilicity are critical determinants of biological target engagement, membrane permeability, and metabolic stability [1]. The 3,3-dimethylbutyl substituent introduces a gem-dimethyl motif at the β-carbon, which creates steric hindrance distinct from linear n-butyl, n-pentyl, or isopentyl analogs. This branching pattern has been shown in broader heterocyclic chemistry to resist cytochrome P450-mediated ω-oxidation and to alter the entropy of target binding [2]. Consequently, substituting this compound with a linear-chain 2-alkylbenzothiazole (e.g., 2-butylbenzothiazole, LogP ≈ 3.64) would result in a different lipophilicity profile, potentially altered cellular permeability, and divergent metabolic fate—factors that directly impact reproducibility in biological assays and formulation development .

Lipophilicity shift: 2-butylbenzothiazole (LogP ≈ 3.64) may exhibit different membrane partitioning and non-specific binding.
Metabolic stability mismatch: Linear-chain analogs lack β-branching; oxidative metabolism profiles may not reproduce.
Assay reproducibility: Substitution with simpler 2-alkylbenzothiazoles can alter cellular permeability and effective concentration.

Quantitative Differentiation Evidence for 2-(3,3-Dimethylbutyl)-1,3-benzothiazole Versus Closest Structural Analogs


Lipophilicity (LogP) Comparison: Branched C6 vs. Linear C4–C5 2-Alkylbenzothiazoles

The target compound exhibits a computed LogP of 4.275 (Chemsrc) . This value is approximately 0.64 log units higher than that of 2-butylbenzothiazole (LogP ≈ 3.64, Ambinter) [1] and essentially equivalent to 2-pentylbenzothiazole (LogP ≈ 4.262, The Good Scents Company) [2], despite the target compound having only a 4-carbon backbone chain (with two methyl branches) versus the 5-carbon linear chain of the pentyl analog. The branched architecture achieves pentyl-level lipophilicity with a butyl-length backbone, which is expected to influence membrane partitioning and non-specific protein binding differently than the linear analog.

Lipophilicity (LogP)
Reported
ΔLogP +0.64 vs 2-butyl; ≈0 vs 2-pentyl
Lipophilicity profile may shift assay behavior
Computed values from disparate sources; not single experimental study
Lipophilicity Drug-likeness Membrane permeability

Catalytic Synthesis Efficiency: 97% Yield via Rh(I)-Catalyzed C–H Activation

The synthesis of 2-(3,3-dimethylbutyl)-1,3-benzothiazole has been reported via a Rh(I)-catalyzed intermolecular coupling of benzothiazole with 3,3-dimethyl-1-butene, achieving a 97% isolated yield [1]. This method, published in J. Am. Chem. Soc. (Tan, Bergman & Ellman, 2002), represents the first reported intermolecular coupling of unactivated, isomerizable alkenes to heterocycles via C–H bond activation [2]. In contrast, the conventional condensation route using 2-aminothiophenol and a carboxylic acid derivative or the displacement of 2-chlorobenzothiazole with 3,3-dimethylbutylamine typically yields 60–85% under standard conditions . The 97% yield represents a 12–37 percentage-point improvement over conventional methods, reducing purification burden and improving atom economy.

Synthetic Yield
Head-to-head
97% (Rh-catalyzed) vs 60–85% (conventional)
Yield difference supports process selection review
Reported method: J. Am. Chem. Soc. 2002; C–H activation route
Synthetic methodology Process chemistry C–H activation

Steric and Metabolic Differentiation Conferred by the Neopentyl-Type 3,3-Dimethylbutyl Group

The 3,3-dimethylbutyl substituent contains a gem-dimethyl group at the β-position of the alkyl chain, creating a neopentyl-like motif. In medicinal chemistry, the neopentyl group is a well-validated structural element for blocking cytochrome P450-mediated ω-oxidation at the terminal methyl groups and for restricting conformational flexibility of the side chain . In contrast, linear 2-alkylbenzothiazoles such as 2-butylbenzothiazole or 2-pentylbenzothiazole lack this β-branching and are subject to sequential oxidative metabolism at the terminal ω and ω-1 positions. While no direct comparative microsomal stability data exist for the target compound versus its linear analogs, the class-level effect of gem-dimethyl substitution on metabolic stability is supported by extensive pharmacokinetic studies on neopentyl-containing drug candidates across multiple therapeutic programs [1].

Metabolic Stability
Class-level
Neopentyl-type branch may block ω-oxidation
Supports metabolic stability screening hypothesis
No direct microsomal data; review class precedent
Metabolic stability Steric shielding Lead optimization

Patent-Cited Therapeutic Application: MAPK Pathway Inhibition Context

US Patent Application US20170174699A1 (SHY Therapeutics LLC, 2017) explicitly lists 2-(3,3-dimethylbutyl)-1,3-benzothiazole among benzothiazole derivatives claimed as inhibitors of MAPK phosphorylation, with utility in treating cancer and inflammatory disease [1]. The patent disclosure provides a structural framework linking the C2-alkyl substitution pattern to MAPK pathway modulation. While the patent does not disclose isolated IC₅₀ values for this specific compound, its inclusion in the Markush structure indicates that the 3,3-dimethylbutyl substitution was intentionally selected during the patent optimization campaign, distinguishing it from other C2-substituted benzothiazoles that were not pursued [2].

MAPK Patent Context
Context-dependent
Listed in US20170174699A1 as MAPK phosphorylation inhibitor
Supports MAPK research probe design context
No isolated IC₅₀ data; patent legal status review
MAPK inhibition Cancer therapeutics Inflammatory disease

Recommended Application Scenarios for 2-(3,3-Dimethylbutyl)-1,3-benzothiazole Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Enhanced Metabolic Stability via Steric Shielding

When a benzothiazole-based lead series has shown target engagement but suffers from rapid oxidative metabolism of a linear C4–C5 alkyl side chain, replacement with the 3,3-dimethylbutyl analog may extend half-life by blocking terminal ω-oxidation, as supported by the well-precedented neopentyl effect. The near-equivalent lipophilicity to 2-pentylbenzothiazole (LogP ≈ 4.26–4.28) with a shorter backbone suggests that target binding affinity may be preserved while metabolic stability is improved. Procurement of this specific compound, rather than the linear pentyl analog, is justified when microsomal stability is a key optimization parameter .

High-Throughput Synthesis and Scale-Up Leveraging the 97%-Yield Rh(I)-Catalyzed Route

For programs requiring multi-gram to kilogram quantities, the reported 97% yield via Rh(I)-catalyzed C–H activation (Tan, Bergman & Ellman, J. Am. Chem. Soc. 2002) offers a substantial advantage over conventional condensation routes (60–85% yield). The higher atom economy and reduced purification burden translate directly to lower cost per gram and improved batch-to-batch consistency. CROs and process chemistry groups should evaluate this catalytic method when establishing a supply chain for the compound [1].

MAPK Pathway Chemical Probe Development Referencing Patent Prior Art

The compound's inclusion in US20170174699A1 as a MAPK phosphorylation inhibitor provides a patent-grounded starting point for developing chemical probes targeting p38α MAPK or related kinases in cancer and inflammatory disease models. Researchers designing SAR studies around C2-alkylbenzothiazoles should procure this specific compound to align with the patent-disclosed structural space, ensuring that key comparator data are generated on the same scaffold claimed in the intellectual property [2].

Physicochemical Comparator Studies: Branched vs. Linear 2-Alkylbenzothiazole Lipophilicity

The unique combination of high lipophilicity (LogP 4.275) with a shorter backbone chain length makes this compound a valuable tool for systematic studies correlating alkyl chain architecture with membrane permeability, non-specific protein binding, and phospholipidosis risk. Procurement of both 2-(3,3-dimethylbutyl)-1,3-benzothiazole and its linear analog 2-butylbenzothiazole (LogP ≈ 3.64) enables direct experimental measurement of the ΔLogP impact on in vitro ADME parameters within the same benzothiazole scaffold [3].

Application
Selection Property
Validation Focus
Metabolic Stability Lead Optimization Research
Steric shielding by gem-dimethyl branch
Microsomal stability assay screening
Scale-Up Synthesis and Process Chemistry
High-yield catalytic C–H activation route
Batch consistency and cost analysis
MAPK Pathway Chemical Probe Development
Patent-grounded structural class
Target engagement and kinase selectivity profiling
Lipophilicity / ADME Comparator Studies
Branched alkyl chain architecture
Membrane permeability and protein binding assays
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